molecular formula C12H12INO2 B1405076 2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione CAS No. 267402-38-0

2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione

Cat. No. B1405076
M. Wt: 329.13 g/mol
InChI Key: ZCQLLDAEZGKLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione” is a chemical compound. It belongs to the class of isoindole-1,3-dione derivatives, also known as phthalimides . These compounds are important in biological and pharmaceutical research, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives involves various methods . One method involves the condensation of a phthalic anhydride with primary amines . Another method involves the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . A CO-free protocol for the synthesis of isoindole-1,3-diones has also been reported .


Molecular Structure Analysis

The molecular formula of “2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione” is C12H12INO2. The InChI code is 1S/C11H10INO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 .


Chemical Reactions Analysis

The chemical reactions involving isoindole-1,3-dione derivatives are diverse. For instance, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .

Scientific Research Applications

Green Catalytic Synthesis

  • Water Extract of Onion Peel Ash for Synthesis : Isoindoline-1,3-dione derivatives, including compounds similar to 2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione, have been synthesized using a greener approach. The Water Extract of Onion Peel Ash (WEOPA) method provides advantages like avoiding harmful reagents and offering a recyclable catalytic system, beneficial for environmental sustainability and bio-waste management (Journal et al., 2019).

Computational Chemistry and Structure Analysis

  • Structural Analysis via Computational Chemistry : The structural properties of isoindoline-1,3-dione derivatives were examined using Density Functional Theory (DFT) and related computational methods. Such studies are crucial for understanding the molecular characteristics and potential applications in various fields (Tarı & Demirtaş, 2022).

Antimicrobial Studies

  • Antimicrobial Activity Assessment : Certain isoindoline-1,3-dione derivatives have been synthesized and tested for their antimicrobial activities, highlighting the potential use of these compounds in medical and pharmaceutical applications (Ghabbour & Qabeel, 2016).

Material Science Applications

  • Molecular Docking and Antioxidant Studies : Isoindoline-1,3-dione derivatives have been explored for their bioactivity through molecular docking, cytotoxicity, and antioxidant activity assessments. Such studies are significant for their application in material science and pharmacology (Kumar et al., 2019).

Novel Synthesis Methods

  • Catalyst-free Synthesis in Water Medium : A catalyst-free method for synthesizing isoindolin-1-imine derivatives, which are structurally related to isoindoline-1,3-diones, was developed. This approach is notable for its environmentally friendly and efficient production method (Shen et al., 2015).

Biological Evaluation

  • Inhibitory Activity and Biological Evaluation : Novel synthetic methods have been developed for isoindoline/isoindoline-1,3-dione derivatives, which were evaluated for their biological activities, including interactions with human dopamine receptors. Such studies are crucial for developing new therapeutic agents (Andrade-Jorge et al., 2017).

Future Directions

The future directions for isoindole-1,3-dione derivatives are promising. They have a broad potential for use in chemical production and clinical medicine . Their diverse biological activities make them an encouraging and promising research field .

properties

IUPAC Name

2-(3-iodo-2-methylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQLLDAEZGKLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C1=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Bolla, IV Kasi Viswanath - Journal of Labelled Compounds …, 2014 - Wiley Online Library
A novel approach is presented for the synthesis of cyamemazine maleate and N‐desmethyl cyamemazine maleate using a 10‐(amino‐2‐methylpropyl)phenothiazine derivative. This …

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